molecular formula C17H12BrN5O2 B2451924 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 894068-68-9

5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Cat. No.: B2451924
CAS No.: 894068-68-9
M. Wt: 398.22
InChI Key: LCECOADABOXHLV-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H12BrN5O2 and its molecular weight is 398.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been reported to interact with different target receptors through hydrogen bond accepting and donating characteristics . This suggests that the compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways related to its targets, leading to downstream effects such as inhibition of cell growth, reduction of inflammation, and other therapeutic effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that the compound may have suitable pharmacokinetic properties that impact its bioavailability.

Result of Action

Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibiting cell growth, reducing inflammation, and exerting other therapeutic effects.

Biological Activity

The compound 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14BrN5O2
  • Molecular Weight : 396.22 g/mol

Anticancer Activity

Research indicates that compounds containing the triazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, derivatives with a triazole ring have shown promising results against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
  • Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis through the activation of caspases, particularly caspase-3. This leads to morphological changes in cancer cells and increased cell death .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Cell Line IC50 Value (µM) Reference
CytotoxicityA5490.054
CytotoxicityMCF-70.46
Apoptosis InductionHeLaNot specified
Tubulin InhibitionNCI-H4600.39

Case Studies

  • Study on Anticancer Potential :
    A study evaluated the anticancer effects of various triazole derivatives including the target compound. It was found that the compound significantly inhibited cell proliferation in A549 and MCF-7 cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights :
    Another research article focused on the molecular docking studies that revealed how the compound interacts with tubulin dimers at the interface of α/β chains, which is crucial for its inhibitory effects on tubulin polymerization .

Properties

IUPAC Name

5-bromo-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O2/c1-10-20-21-16-9-6-13(22-23(10)16)11-2-4-12(5-3-11)19-17(24)14-7-8-15(18)25-14/h2-9H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCECOADABOXHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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